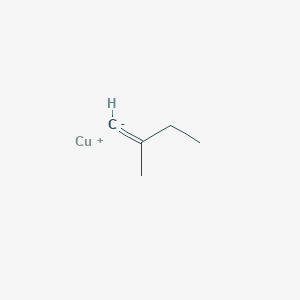
copper(1+);2-methylbut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(1+);2-methylbut-1-ene is a compound that combines copper in its +1 oxidation state with 2-methylbut-1-ene, an organic molecule. The copper ion is often coordinated with other ligands in various chemical reactions, making it a versatile compound in both organic and inorganic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Copper(1+);2-methylbut-1-ene can be synthesized through several methods. One common approach involves the reaction of copper(I) salts with 2-methylbut-1-ene under controlled conditions. For instance, copper(I) chloride can react with 2-methylbut-1-ene in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. These methods typically use copper catalysts to facilitate the reaction between 2-methylbut-1-ene and copper salts. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
Copper(1+);2-methylbut-1-ene undergoes various chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) in the presence of oxidizing agents.
Reduction: Copper(II) can be reduced back to copper(I) using reducing agents.
Substitution: The 2-methylbut-1-ene ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using various organic solvents and catalysts.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically results in copper(II) complexes, while reduction reactions yield copper(I) complexes .
科学的研究の応用
Copper(1+);2-methylbut-1-ene has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving alkenes and alkynes.
Biology: Copper complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of copper complexes in drug development, particularly for their ability to interact with biological molecules.
Industry: This compound is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which copper(1+);2-methylbut-1-ene exerts its effects involves the coordination of the copper ion with various ligands. This coordination can alter the electronic properties of the copper ion, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
類似化合物との比較
Similar Compounds
Copper(1+);2-methylbut-2-ene: Similar in structure but with a different position of the double bond.
Copper(1+);3-methylbut-1-ene: Another isomer with a different arrangement of the carbon atoms.
Copper(1+);2-methylprop-1-ene: A smaller molecule with similar reactivity.
Uniqueness
Copper(1+);2-methylbut-1-ene is unique due to its specific coordination environment and reactivity. The position of the double bond in 2-methylbut-1-ene allows for unique interactions with the copper ion, making it particularly useful in certain catalytic and synthetic applications .
特性
CAS番号 |
54248-44-1 |
|---|---|
分子式 |
C5H9Cu |
分子量 |
132.67 g/mol |
IUPAC名 |
copper(1+);2-methylbut-1-ene |
InChI |
InChI=1S/C5H9.Cu/c1-4-5(2)3;/h2H,4H2,1,3H3;/q-1;+1 |
InChIキー |
HXYDUTXHKQGGEV-UHFFFAOYSA-N |
正規SMILES |
CCC(=[CH-])C.[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B14638987.png)

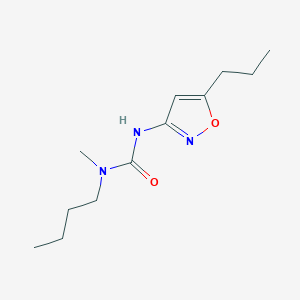
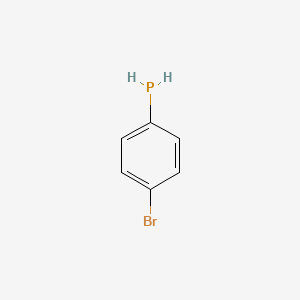
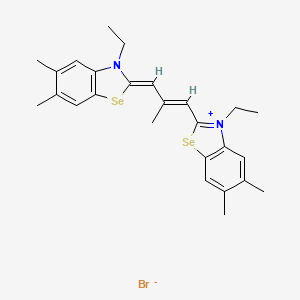
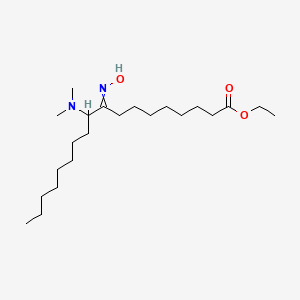
![methyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14639007.png)
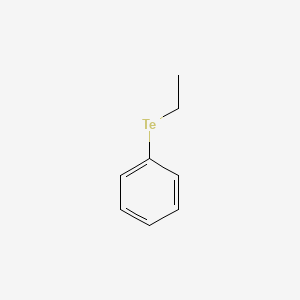

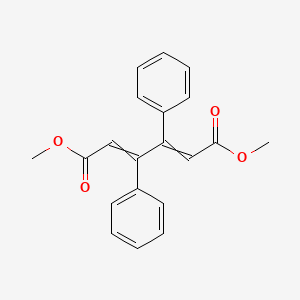
![2-Chloro-4-[(methylsulfanyl)methyl]phenol](/img/structure/B14639033.png)
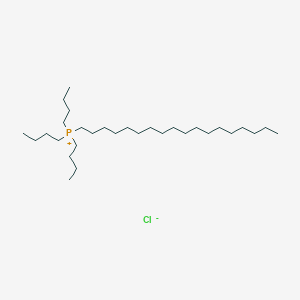
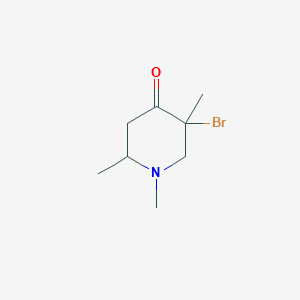
![Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-](/img/structure/B14639062.png)
